molecular formula C9H11NO B134114 1,2,3,4-Tetrahydroquinolin-6-ol CAS No. 3373-00-0

1,2,3,4-Tetrahydroquinolin-6-ol

Cat. No.: B134114
CAS No.: 3373-00-0
M. Wt: 149.19 g/mol
InChI Key: CTJSPUFGQNVJJP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-6-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinolin-6-ol can be synthesized through the selective hydrogenation of quinolines. One method involves using a nitrogen-doped carbon-supported palladium (Pd) catalyst under mild conditions. The reaction typically occurs at 50°C and 20 bar hydrogen pressure, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of renewable resources to prepare the catalyst makes this method sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-6-ol has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at the 6-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJSPUFGQNVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187405
Record name 1,2,3,4-Tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3373-00-0
Record name 6-Hydroxy-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3373-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinolin-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the structural modifications explored in research regarding 6-Hydroxy-1,2,3,4-tetrahydroquinoline, and what is their significance?

A2: The second paper ["The synthesis of hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines and study of their radical analogs by ESR"] [] delves into the synthesis and study of various derivatives of hydrogenated quinolines, which includes 6-Hydroxy-1,2,3,4-tetrahydroquinoline. The research explores the incorporation of different functional groups like hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino groups onto the core structure. This systematic modification of the compound's structure is crucial for understanding structure-activity relationships (SAR). By analyzing how these modifications affect the compound's properties and potential biological activity, researchers can gain insights into the key structural features responsible for desired effects. This information is invaluable for designing and developing new compounds with improved efficacy, potency, and selectivity.

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